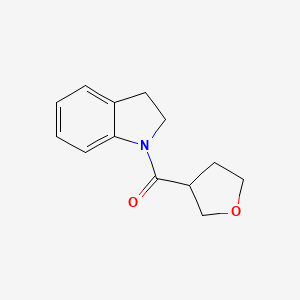
1-(oxolane-3-carbonyl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxolane-3-carbonyl)-2,3-dihydro-1H-indole is a synthetic compound that has garnered attention in various fields of research and industry This compound features an oxolane (tetrahydrofuran) ring and a carbonyl group attached to a dihydroindole structure
Vorbereitungsmethoden
The synthesis of 1-(oxolane-3-carbonyl)-2,3-dihydro-1H-indole typically involves several steps, starting with the preparation of the oxolane ring and the dihydroindole core. Common synthetic routes include:
Oxolane Ring Formation: The oxolane ring can be synthesized through the cyclization of 1,4-diols or by using tetrahydrofuran as a starting material.
Dihydroindole Core Synthesis: The dihydroindole core can be prepared via the reduction of indole derivatives or through cyclization reactions involving aniline derivatives.
Coupling Reactions: The final step involves coupling the oxolane ring with the dihydroindole core using reagents such as acyl chlorides or anhydrides under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(Oxolane-3-carbonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxolane or dihydroindole rings are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Oxolane-3-carbonyl)-2,3-dihydro-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It serves as a probe or ligand in biological studies, helping to investigate biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic effects, including its use in drug discovery and development.
Industry: It is utilized in the manufacturing of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(oxolane-3-carbonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Oxolane-3-carbonyl)-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
1-(Oxolane-3-carbonyl)piperidine: This compound features a piperidine ring instead of a dihydroindole ring, leading to different chemical and biological properties.
1-(Oxolane-3-carbonyl)piperazine: This compound contains a piperazine ring, which may result in distinct interactions and applications compared to the dihydroindole derivative.
1-(Oxolane-3-carbonyl)morpholine:
The uniqueness of this compound lies in its specific combination of the oxolane ring and dihydroindole core, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(11-6-8-16-9-11)14-7-5-10-3-1-2-4-12(10)14/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTGFSUWMZOWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-1-(3-nitrophenyl)ethan-1-one](/img/structure/B2967957.png)
![2-{(E)-[(3-bromobenzyl)imino]methyl}-4-chlorophenol](/img/structure/B2967959.png)
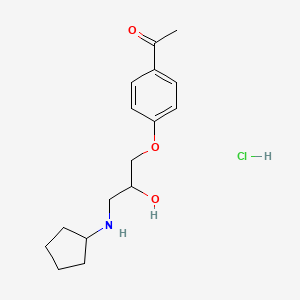
![6-cyclopropyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2967961.png)
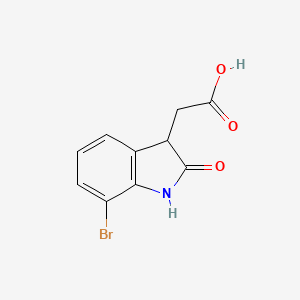
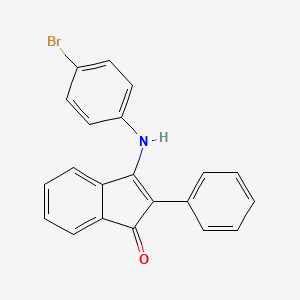
![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-pyrimidinamine](/img/structure/B2967966.png)
![ethyl 3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2967968.png)
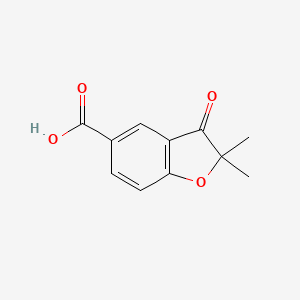

![1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2967976.png)

![N-(2-chloro-4-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2967978.png)
![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2967980.png)
